Ethanamine, 2-chloro-N-methyl-
Overview
Description
“Ethanamine, 2-chloro-N-methyl-” is a chemical compound with the formula C4H10ClN . It is also known by other names such as (2-Chloroethyl)dimethylamine, Chloro(dimethylamino)ethane, β-Chloroethyldimethylamine, N-(2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, β-(Dimethylamino)ethyl chloride, 2-Dimethylaminoethylchloride, Dimethyl(2-chloroethyl)amine, HN 1, Nitrogen half mustard, 1-Dimethylamino-2-chloroethane, N,N-Dimethyl-2-chloroethylamine, 2-Chloro-N,N-dimethylethan-1-amine .
Molecular Structure Analysis
The molecular structure of “Ethanamine, 2-chloro-N-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“Ethanamine, 2-chloro-N-methyl-” has a molecular weight of 107.582 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Environmental Toxicity and Human Health
Occupational exposure to chlorinated aliphatic solvents, including compounds similar to Ethanamine, 2-chloro-N-methyl-, has been linked to adverse health effects like central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. These effects underscore the importance of understanding the exposure limits and developing prospective biomarker studies to better manage and mitigate risks associated with these chemicals (A. Ruder, 2006).
Detection and Bioremediation
Studies on the detection and bioremediation of pollutants structurally related to Ethanamine, 2-chloro-N-methyl- indicate the persistence of these compounds in the environment and the challenges associated with their degradation. Bioremediation emerges as a potential strategy to reduce soil concentrations in a cost-effective manner, emphasizing the role of microbial communities in transforming these compounds through mechanisms like dechlorination and ring cleavage (J. Foght et al., 2001).
Analytical Methods
The development of analytical methods for detecting compounds related to Ethanamine, 2-chloro-N-methyl- in water systems highlights the complexity of monitoring their presence and understanding their fate in the environment. The lack of standardized analytical techniques poses a significant challenge in accurately assessing the impact of these compounds and the effectiveness of treatment processes aimed at their removal or degradation (Z. How et al., 2017).
Safety And Hazards
“Ethanamine, 2-chloro-N-methyl-” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
properties
IUPAC Name |
2-chloro-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQXUGQIFAFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186050 | |
Record name | Ethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, 2-chloro-N-methyl- | |
CAS RN |
32315-92-7 | |
Record name | Ethanamine, 2-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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